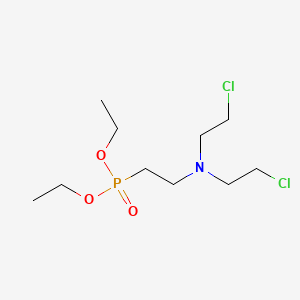
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester is a chemical compound with the molecular formula C8H17Cl2NO3P. This compound is known for its unique structure, which includes a phosphonic acid group and a bis(2-chloroethyl)amino group. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 2-(bis(2-chloroethyl)amino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonic acid esters.
科学的研究の応用
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to nitrogen mustards.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of nitrogen mustards, which are known for their alkylating properties.
類似化合物との比較
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound lacks the bis(2-chloroethyl)amino group, making it less reactive in nucleophilic substitution reactions.
Bis(2-chloroethyl)amine: This compound is structurally similar but does not contain the phosphonic acid group, limiting its applications in certain chemical reactions.
Nitrogen mustards: These compounds share the bis(2-chloroethyl)amino group and are known for their use in chemotherapy.
The unique combination of the phosphonic acid group and the bis(2-chloroethyl)amino group in this compound makes it a versatile compound with a wide range of applications in scientific research.
特性
CAS番号 |
5781-91-9 |
|---|---|
分子式 |
C10H22Cl2NO3P |
分子量 |
306.16 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C10H22Cl2NO3P/c1-3-15-17(14,16-4-2)10-9-13(7-5-11)8-6-12/h3-10H2,1-2H3 |
InChIキー |
VGCJGTDDORALDB-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCN(CCCl)CCCl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


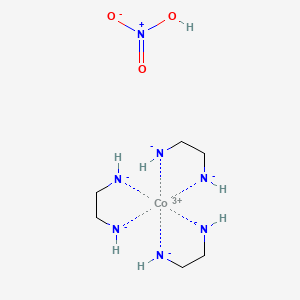
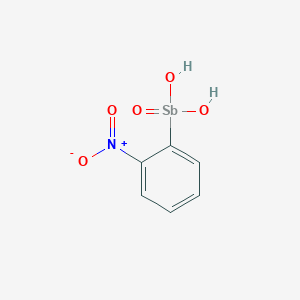
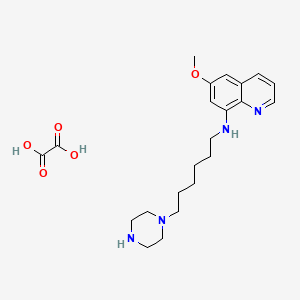
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
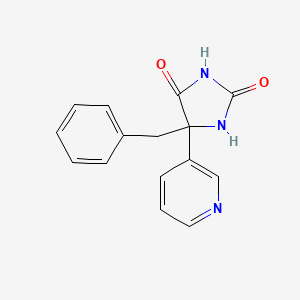

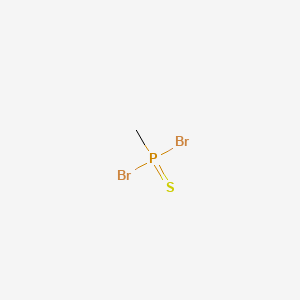
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)

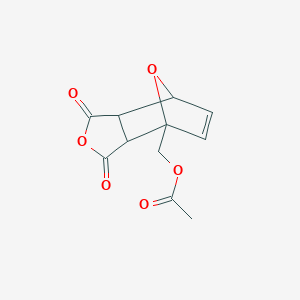

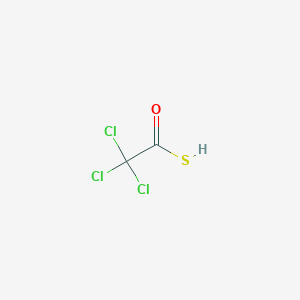

![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
